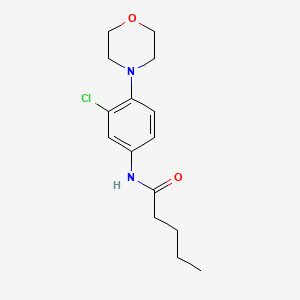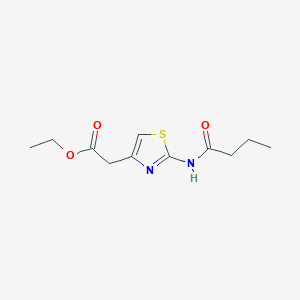![molecular formula C17H17ClN2O2 B5118671 N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5118671.png)
N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide is a chemical compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to an oxamide backbone
Métodos De Preparación
The synthesis of N’-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of 2-chlorobenzylamine with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the oxamide linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide to the corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
Comparación Con Compuestos Similares
N’-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide can be compared with other similar compounds, such as:
N-[(2-chlorophenyl)methyl]acetamide: This compound shares the chlorophenyl group but has an acetamide instead of an oxamide backbone.
N-[(4-methylphenyl)methyl]acetamide: Similar to the previous compound but with a methylphenyl group.
N’-(2,5-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide: This compound has additional chlorine and methoxy substituents, which may alter its chemical and biological properties.
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)10-19-16(21)17(22)20-11-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMKNSALWYFLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate](/img/structure/B5118614.png)


![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![(2E)-3-(2-CHLOROPHENYL)-2-PHENYL-N-[(PYRIDIN-4-YL)METHYL]PROP-2-ENAMIDE](/img/structure/B5118658.png)

![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5118678.png)
